9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride

Pharmaceutical intermediate Salt selection Solubility enhancement

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0) is the definitive granisetron intermediate, offering a rigid 9-azabicyclo[3.3.1]nonane core with an N-benzyl protecting group and a reactive ketone handle. Its crystalline hydrochloride form ensures aqueous solubility and batch-to-batch consistency, critical for reproducible yields and straightforward purification. As a pharmacopeial impurity reference standard for granisetron API, and a privileged scaffold for sigma receptor SAR studies, this ≥98% pure compound delivers reliability for pharmaceutical development, analytical validation, and medicinal chemistry. Choose this intermediate to accelerate your synthetic campaigns with a high-purity, scalable building block.

Molecular Formula C15H20ClNO
Molecular Weight 265.78 g/mol
CAS No. 2291-59-0
Cat. No. B1290626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride
CAS2291-59-0
Molecular FormulaC15H20ClNO
Molecular Weight265.78 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3.Cl
InChIInChI=1S/C15H19NO.ClH/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H
InChIKeyROQXORZBFXQSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0) – A Defined Bicyclic Ketone Intermediate


9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0) is a bicyclic tertiary amine hydrochloride salt characterized by a rigid 9-azabicyclo[3.3.1]nonane scaffold with a ketone at the 3-position and an N-benzyl substituent [1]. This compound serves primarily as a key synthetic intermediate for the preparation of granisetron and related 5-HT₃ antagonists, as well as a building block for bioactive molecule development [2]. Its hydrochloride form offers enhanced aqueous solubility and crystalline stability relative to the free base, making it the preferred form for reliable laboratory handling and scalable synthesis .

Procurement Risk: Why Unspecified 9-Azabicyclo[3.3.1]nonan-3-one Analogs Cannot Replace the 9-Benzyl Hydrochloride


The 9-azabicyclo[3.3.1]nonan-3-one scaffold is a core structure for numerous research compounds, but simple substitution is not possible due to the critical impact of the N-substituent and salt form on both physical properties and biological activity. For example, replacing the N-benzyl group with a methyl group (as in pseudopelletierine) drastically alters lipophilicity and receptor binding profiles [1]. Similarly, using the free base instead of the hydrochloride salt compromises aqueous solubility and crystalline stability, complicating reaction handling and purification . This compound's specific combination of the N-benzyl group, the ketone functionality, and the hydrochloride salt is essential for its defined role as a granisetron intermediate and for ensuring reproducible outcomes in synthetic and analytical workflows [2].

Quantitative Evidence for Selection: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0) vs. Key Analogs


Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 2291-59-0) demonstrates significantly improved aqueous solubility compared to its free base counterpart (CAS 2291-58-9). The free base is reported as 'very slightly soluble' with a calculated solubility of 0.39 g/L at 25 °C . In contrast, the hydrochloride salt is formulated as a clear stock solution with water as a suitable solvent, indicative of markedly higher solubility essential for aqueous-phase reactions and biological assays .

Pharmaceutical intermediate Salt selection Solubility enhancement

Differentiated Lipophilicity: N-Benzyl vs. N-Methyl Substitution

The N-benzyl substituent confers significantly higher lipophilicity compared to the N-methyl analog, pseudopelletierine (CAS 552-70-5). The calculated LogP for the hydrochloride salt is 3.51 , whereas the N-methyl analog (free base) has a markedly lower LogP of approximately 1.5-2.0 [1]. This difference in lipophilicity directly influences membrane permeability and receptor binding affinity, as demonstrated in SAR studies where the N-benzyl group was crucial for high affinity at sigma receptors (Ki values in the sub-nanomolar range for the 9-benzyl series) [2].

Receptor binding SAR Lipophilicity

Crystalline Stability and Handling: Hydrochloride vs. Free Base

The hydrochloride salt offers superior crystalline stability and a defined melting point compared to the free base. The free base melts over a broad range of 72-75 °C , whereas the hydrochloride salt exhibits a sharp decomposition point at 228 °C, indicative of a stable crystalline lattice . This physical form stability is critical for long-term storage, accurate weighing, and consistent performance in multi-step synthetic sequences.

Solid-state stability Intermediate handling Procurement specification

Defined Purity Profile for Analytical and Synthetic Reliability

Commercial sources of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride consistently supply the compound with a minimum purity specification of 98% . This high purity is essential for its role as a granisetron intermediate and potential impurity reference standard [1]. In contrast, the free base is often offered at 95% purity , which may introduce unacceptable levels of impurities in regulated pharmaceutical synthesis or analytical method validation.

Quality control Reference standard Synthetic intermediate

Validated Application Scenarios for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0)


Synthesis of Granisetron and Related 5-HT₃ Antagonists

This compound is a direct precursor in the synthesis of granisetron, a clinically important antiemetic. Its N-benzyl group is strategically employed as a protecting group that can be removed under hydrogenolysis conditions to yield the key secondary amine intermediate [1]. The high purity and consistent crystalline form of the hydrochloride salt ensure reliable reaction yields and simplify purification, making it the optimal choice for pharmaceutical development and manufacturing processes .

Preparation of Sigma Receptor Ligands for CNS Research

The 9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine scaffold, derived from this ketone, has demonstrated high affinity for sigma receptors (Ki values in the sub-nanomolar range) [2]. The N-benzyl group and the rigid bicyclic framework are essential for achieving this receptor selectivity and potency. The ketone functionality serves as a versatile handle for further derivatization, such as reductive amination to install diverse carbamate or amide pharmacophores [2].

Analytical Reference Standard for Impurity Profiling

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride is a known potential impurity in granisetron hydrochloride API and is listed in pharmacopeial monographs [1]. Its defined purity (≥98%) and stable salt form make it suitable as a reference standard for HPLC method development, validation, and routine quality control testing. Using this specific compound ensures accurate identification and quantification of this critical impurity, which is essential for regulatory compliance and drug safety [1].

Building Block for Conformationally Constrained Bioactive Molecules

The rigid 9-azabicyclo[3.3.1]nonane core, combined with the N-benzyl and 3-keto functionalities, provides a privileged scaffold for exploring conformational constraints in medicinal chemistry [2]. The high lipophilicity (LogP = 3.51) and defined geometry of the hydrochloride salt facilitate its use in structure-activity relationship (SAR) studies aimed at improving target selectivity, metabolic stability, or brain penetration of drug candidates [2].

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